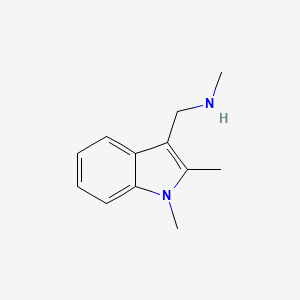
2-methyl-2-acetyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-acetyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-methyl-2-acetyl-1,3-dioxolane can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-2-acetyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2-methyl-2-acetyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-2-acetyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic reactions and non-covalent interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavor and fragrance industries.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Utilized in organic synthesis and material science.
Uniqueness: 2-methyl-2-acetyl-1,3-dioxolane stands out due to its specific reactivity and stability, making it a valuable compound in various applications. Its unique structure allows for diverse chemical transformations and interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
57308-62-0 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |
InChI Key |
JGWHXQZGGHZZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


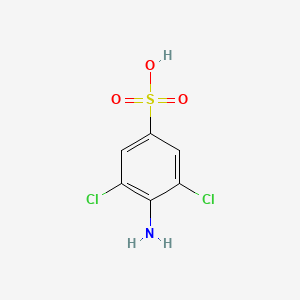
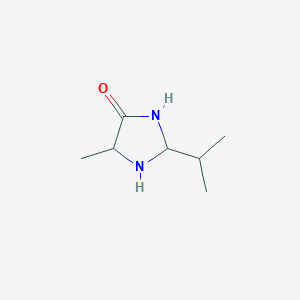
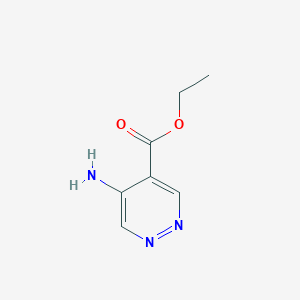
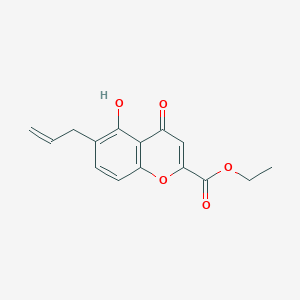
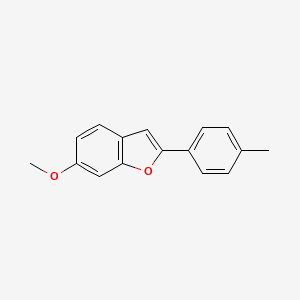

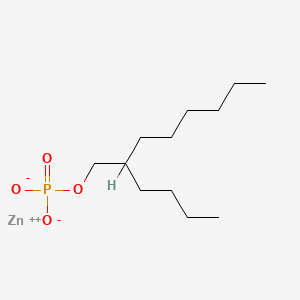
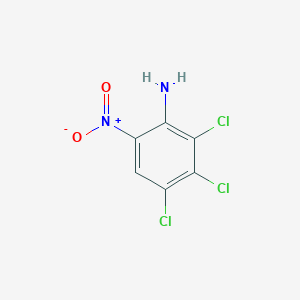
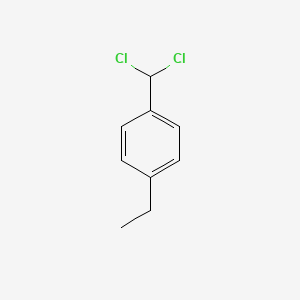
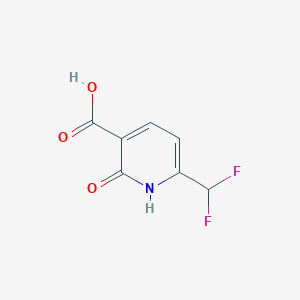
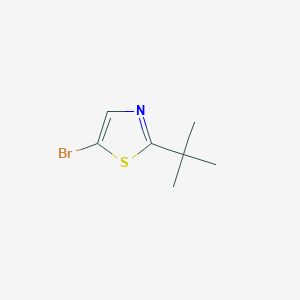
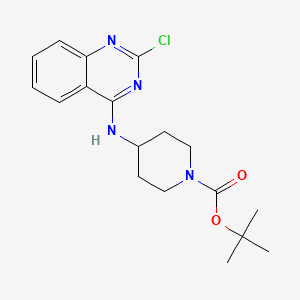
![1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-](/img/structure/B8645132.png)
